molecular formula C13H10N2O3S2 B2643341 7-HYDROXY-5-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE CAS No. 1251622-78-2

7-HYDROXY-5-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE

Cat. No.: B2643341
CAS No.: 1251622-78-2
M. Wt: 306.35
InChI Key: WEGBABWMBDOVFO-UHFFFAOYSA-N
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Description

7-HYDROXY-5-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thieno[3,2-b]pyridine core, which is a fused bicyclic system incorporating both sulfur and nitrogen atoms. The presence of the thiophene and pyridine rings contributes to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-5-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a thiophene derivative with a pyridine derivative under acidic or basic conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, may be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-5-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group or reduce the thiophene ring to a dihydrothiophene derivative.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives or dihydrothiophene compounds .

Mechanism of Action

The mechanism of action of 7-HYDROXY-5-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of key enzymes involved in fungal cell wall synthesis. Similarly, its anticancer properties may result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-HYDROXY-5-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE is unique due to the presence of both thiophene and pyridine rings, which contribute to its distinct chemical reactivity and potential biological activity. This combination of structural features is not commonly found in other compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

7-hydroxy-5-oxo-N-(thiophen-2-ylmethyl)-4H-thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S2/c16-10-9(12(17)14-6-7-2-1-4-19-7)13(18)15-8-3-5-20-11(8)10/h1-5H,6H2,(H,14,17)(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGBABWMBDOVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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